N-(2-hydroxy-4-methoxy-2-methylbutyl)adamantane-1-carboxamide
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Overview
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)adamantane-1-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)adamantane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with adamantane, a hydrocarbon with a diamondoid structure, and 2-hydroxy-4-methoxy-2-methylbutylamine.
Formation of Intermediate: The adamantane is first functionalized to introduce a carboxylic acid group, forming adamantane-1-carboxylic acid.
Amide Formation: The carboxylic acid group of adamantane-1-carboxylic acid is then activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate reacts with 2-hydroxy-4-methoxy-2-methylbutylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature range to ensure efficient reaction kinetics.
Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Scalability: Adapting the synthesis process for large-scale production while ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methoxy-2-methylbutyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-4-methoxy-2-methylbutyl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral or neuroprotective agent due to the stability and bioactivity conferred by the adamantane core.
Materials Science: The compound’s rigid structure makes it a candidate for the development of advanced materials with high thermal stability and mechanical strength.
Biological Studies: It is used in studies exploring the interaction of adamantane derivatives with biological membranes and proteins.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)adamantane-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target viral proteins or enzymes involved in neurodegenerative diseases.
Pathways Involved: It can modulate pathways related to viral replication or neuronal protection, potentially inhibiting viral entry or reducing oxidative stress in neurons.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Uniqueness
N-(2-hydroxy-4-methoxy-2-methylbutyl)adamantane-1-carboxamide is unique due to the specific functional groups attached to the adamantane core, which may confer distinct biological activities and chemical properties compared to other adamantane derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3/c1-16(20,3-4-21-2)11-18-15(19)17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14,20H,3-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJJMCANLNARMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C12CC3CC(C1)CC(C3)C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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